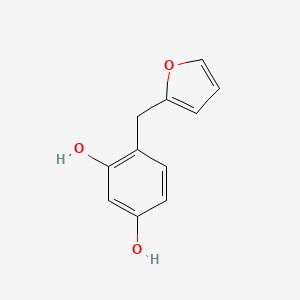

4-(furan-2-ylmethyl)benzene-1,3-diol

説明

Structure

3D Structure

特性

分子式 |

C11H10O3 |

|---|---|

分子量 |

190.19 g/mol |

IUPAC名 |

4-(furan-2-ylmethyl)benzene-1,3-diol |

InChI |

InChI=1S/C11H10O3/c12-9-4-3-8(11(13)7-9)6-10-2-1-5-14-10/h1-5,7,12-13H,6H2 |

InChIキー |

UGOKFADRDRUFRJ-UHFFFAOYSA-N |

正規SMILES |

C1=COC(=C1)CC2=C(C=C(C=C2)O)O |

製品の起源 |

United States |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches for 4-(furan-2-ylmethyl)benzene-1,3-diol

The direct formation of the target compound primarily relies on the principles of electrophilic aromatic substitution and condensation reactions, common strategies in the synthesis of substituted aromatic compounds.

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution stands as a cornerstone of organic synthesis. Furan (B31954), akin to benzene (B151609), can undergo this type of reaction, often with enhanced reactivity, making mild reaction conditions sufficient. chegg.com The synthesis of this compound can be envisioned through the reaction of resorcinol (B1680541) (benzene-1,3-diol) with a suitable electrophile derived from furan. A plausible pathway involves the acid-catalyzed reaction of resorcinol with 2-furanmethanol (furfuryl alcohol). In this reaction, the hydroxyl group of furfuryl alcohol is protonated under acidic conditions, followed by the loss of a water molecule to generate a resonance-stabilized carbocation. This electrophilic furan species then attacks the electron-rich resorcinol ring, preferentially at the positions ortho and para to the hydroxyl groups, to form the C-C bond.

Thermal Treatment and Condensation Reactions for Analogues

The synthesis of analogous phenol-furan structures often employs thermal methods and condensation reactions. For instance, resorcinol-furfural resins are synthesized through the condensation of resorcinol and furfural (B47365) under alkaline conditions. acs.org This process involves the formation of α-furan hydroxymethyls, which then undergo further polymerization. acs.org While this produces a polymeric material, the underlying chemistry of forming a bond between a phenolic unit and a furan derivative is relevant.

A sequential Diels-Alder/aromatization reaction between biobased furanic derivatives and alkynes has been explored to produce renewable phenols. nih.govrsc.org This strategy, while not a direct route to the target compound, highlights the creative use of furanic compounds in constructing substituted phenolic rings. nih.govrsc.org

Advanced Synthetic Techniques and Optimization

To enhance reaction efficiency, yield, and sustainability, modern synthetic techniques are often employed.

Microwave-Assisted Synthesis in Analogous Systems

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov In systems analogous to the synthesis of this compound, microwave irradiation has been shown to significantly reduce reaction times and often improve yields. For example, the synthesis of N-substituted aldimines from aromatic aldehydes and amines, a condensation reaction, is achieved in minutes under microwave irradiation without a solvent. organic-chemistry.org Similarly, the condensation of carbonyl compounds with (R)-2-methylpropane-2-sulfinamide to form N-(tert-butylsulfinyl)imines is efficiently promoted by microwaves. organic-chemistry.org These examples suggest that the synthesis of the target compound could be optimized using microwave technology, potentially leading to a more rapid and environmentally friendly process. nih.govorganic-chemistry.org

| Reaction Type | Reactants | Conditions | Time | Yield | Reference |

| Aldimine Synthesis | Aromatic Aldehydes, Non-volatile Amines | Neat, Microwave | 8 min | 75-100% | organic-chemistry.org |

| Sulfinylimine Synthesis | Aldehydes, (R)-2-methylpropane-2-sulfinamide | Ti(OEt)4, Microwave | 10 min | Excellent | organic-chemistry.org |

| N-Phenylsuccinimide Synthesis | Aniline, Succinic Anhydride | Solvent-free, Microwave | 4 min | 40-60% | nih.gov |

| Imidazole Derivative Synthesis | 1,2-diketone, Aldehyde, Ammonium Acetate | KH2PO4, Ethanol, Microwave | 10-12 min | 84-88% | researchgate.net |

Table 1: Examples of Microwave-Assisted Synthesis in Related Systems

Catalytic Approaches in Related Furanic Syntheses

Catalysis plays a pivotal role in the synthesis of furan derivatives. Gold and copper co-catalysis has been effectively used for the synthesis of substituted furans from propargyl alcohols and alkynes. organic-chemistry.org This method proceeds through a cascade reaction involving alcohol addition, rearrangement, and cyclization. organic-chemistry.org In another approach, a magnetic sodium aluminate catalyst has been developed for the one-pot synthesis of furan-2-carboxylate (B1237412) derivatives. researchgate.net Palladium catalysts are also employed in the alkoxycarbonylation of furfuryl alcohol to produce furanyl acetates. unive.it These catalytic systems, while not directly applied to the synthesis of this compound, demonstrate the potential for developing a catalytic route to the target molecule, which could offer advantages in terms of efficiency and selectivity.

| Catalyst System | Reaction | Starting Materials | Product | Reference |

| Triazole-gold (TA-Au) and Copper | Cascade Reaction | Propargyl alcohol, Alkynes | Substituted Furans | organic-chemistry.org |

| Magnetic Sodium Aluminate | One-pot Condensation | Chloroacetate derivatives, 1,3-diketones, Chloroform | Furan-2-carboxylate derivatives | researchgate.net |

| Palladium with Activator and Base | Alkoxycarbonylation | Furfuryl alcohol, CH3OH, CO | Furfuryl acetate | unive.it |

Table 2: Catalytic Approaches in the Synthesis of Furan Derivatives

Preparation of Precursors and Related Intermediates

The synthesis of this compound necessitates the availability of its precursors, primarily resorcinol and a reactive furan derivative. Furfural, a key bio-based platform chemical, can be catalytically hydrogenated to produce furfuryl alcohol (2-furanmethanol), a direct precursor for the electrophilic substitution reaction. csic.es The industrial production of furfuryl alcohol is well-established, typically involving the gas-phase hydrogenation of furfural over copper-based catalysts. csic.es

The synthesis of more complex furan-based intermediates often involves multi-step sequences. For instance, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives are synthesized from 5-bromofuran-2-carbaldehyde via a Suzuki-Miyaura cross-coupling reaction followed by condensation with a thiosemicarbazide. nih.gov

The synthesis of furan-based building blocks is a broad and active area of research, with various methods available for preparing a wide array of substituted furans. nih.govrsc.orgyoutube.comresearchgate.netgoogle.comnih.govmui.ac.ir

An in-depth analysis of the synthetic methodologies for the chemical compound this compound reveals a variety of strategies for its structural modification. These methods focus on derivatization to create novel compounds with potentially enhanced chemical and physical properties. Key approaches include the formation of metal complexes, the synthesis of Schiff bases and their analogues, and the incorporation of other heterocyclic moieties.

Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule.

The FT-IR spectrum of 4-(furan-2-ylmethyl)benzene-1,3-diol reveals characteristic absorption bands that correspond to the various vibrational modes of its constituent parts. The presence of hydroxyl (-OH) groups on the benzene (B151609) ring is typically indicated by a broad absorption band in the region of 3400-3200 cm⁻¹. Aromatic C-H stretching vibrations are generally observed between 3100 and 3000 cm⁻¹. acadpubl.eu

The furan (B31954) ring exhibits its own set of characteristic vibrations. The C-O-C stretching of the furan ring can be seen at approximately 1159 cm⁻¹. researchgate.net The out-of-plane bending of the C-H bonds on the furan ring is typically found in the 750-800 cm⁻¹ range. researchgate.net The C=C stretching vibrations of the furan ring appear around 1622 cm⁻¹. researchgate.net

The benzene ring also contributes to the fingerprint region of the spectrum with its C=C stretching vibrations, which are typically observed in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring can also influence the appearance of overtone and combination bands in the 2000-1650 cm⁻¹ region.

Table 1: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3400-3200 (broad) |

| Aromatic C-H | C-H Stretch | 3100-3000 |

| Furan Ring | C-O-C Stretch | ~1159 |

| Furan Ring | C=C Stretch | ~1622 |

| Furan C-H | C-H Out-of-plane Bend | 750-800 |

| Benzene Ring | C=C Stretch | 1600-1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for each type of proton. The protons of the hydroxyl groups on the resorcinol (B1680541) ring will appear as broad singlets, with their chemical shift being concentration and solvent dependent. The aromatic protons on the benzene ring will exhibit complex splitting patterns in the aromatic region (typically δ 6.0-8.0 ppm). The protons on the furan ring will also appear in the aromatic region, with characteristic coupling constants. Specifically, the proton at the 5-position of the furan ring is expected to be the most deshielded. The methylene (B1212753) (-CH₂-) bridge protons connecting the furan and benzene rings will appear as a singlet, typically in the δ 3.5-4.5 ppm range.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and type of carbon atoms. The carbon atoms of the furan ring typically resonate at distinct chemical shifts, with the carbon adjacent to the oxygen (C2 and C5) appearing at a lower field than the other carbons (C3 and C4). chemicalbook.com For furan itself, the chemical shifts are approximately δ 142.8 ppm for C2/C5 and δ 109.6 ppm for C3/C4. chemicalbook.com The carbon atoms of the benzene ring will show signals in the aromatic region (δ 100-160 ppm). The carbons bearing the hydroxyl groups will be shifted downfield. The methylene bridge carbon will have a characteristic signal in the aliphatic region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan H-3, H-4 | ~6.3 | ~110 |

| Furan H-5 | ~7.4 | ~143 |

| Benzene H | 6.0 - 7.5 | 100 - 160 |

| Methylene (-CH₂-) | ~4.0 | ~30-40 |

| Hydroxyl (-OH) | Variable (broad) | - |

| Furan C-2 | - | ~155 |

Advanced 1D and 2D NMR Methods

To further confirm the structure and assign all proton and carbon signals unambiguously, advanced NMR techniques are employed. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can distinguish between CH, CH₂, and CH₃ groups.

Two-dimensional (2D) NMR experiments like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial. A COSY spectrum reveals proton-proton couplings, helping to trace the connectivity of the proton network within the furan and benzene rings. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away, which is essential for establishing the connectivity between the furan ring, the methylene bridge, and the benzene ring.

Mass Spectrometry for Structural Confirmation and Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is vital for confirming its structure.

LC-MS/MS is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry. nih.gov For this compound, LC-MS would first separate the compound from any impurities. The subsequent mass analysis would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragments. The fragmentation pattern of this compound would likely involve cleavage of the bond between the methylene group and the furan or benzene ring, leading to fragment ions corresponding to these structural units. For instance, a prominent fragment would be the tropylium-like ion from the furfuryl group. The fragmentation of the furan ring itself can also occur, leading to smaller fragment ions. ed.ac.ukimreblank.ch The analysis of these fragment ions provides definitive structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a sensitive technique used for analyzing polar molecules. longdom.org For furan-containing compounds, ESI-MS provides crucial information on molecular weight and fragmentation patterns. In the analysis of furan derivatives, ESI-MS can produce protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, depending on the ionization mode. researchgate.net

Studies on related furan structures, such as furo-furan lactones, have shown the formation of [M+H]⁺ and [M-H]⁻ ions, which then undergo characteristic fragmentation through collision-induced dissociation (CID). researchgate.net Common fragmentation pathways for such compounds include the loss of water (H₂O) and carbon monoxide (CO) molecules. longdom.orgresearchgate.net While specific ESI-MS data for this compound is not detailed in the provided results, the analysis of similar compounds suggests that it would ionize effectively, likely forming a prominent pseudomolecular ion. The high sensitivity of ESI-MS makes it suitable for detecting trace amounts of such compounds in complex mixtures. frontiersin.org The technique is particularly powerful when coupled with liquid chromatography (LC-MS) for the separation and identification of isomers and related substances. longdom.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Furanics

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method for identifying and quantifying volatile and semi-volatile compounds, including furan and its derivatives. thermofisher.comrestek.com This technique is widely applied in food safety to monitor furan levels, which can form during the thermal processing of foods. restek.com

In a typical GC-MS analysis of furanics, compounds are separated on a capillary column, such as an HP-5MS or Rxi-624Sil MS, before being detected by a mass spectrometer. restek.comnih.gov The mass spectrometer often operates in electron ionization (EI) mode, where molecules are fragmented into characteristic ions. For furan, selected ion monitoring (SIM) is commonly used, targeting specific mass-to-charge ratios (m/z), such as m/z 68 for furan and m/z 72 for its deuterated internal standard, furan-d4. thermofisher.com

For more complex matrices or trace-level analysis, techniques like solid-phase microextraction (SPME) are used for sample preparation to concentrate the analytes before GC-MS analysis. restek.comshimadzu.com Tandem mass spectrometry (GC-MS/MS) operating in multiple reaction monitoring (MRM) mode enhances selectivity and sensitivity, allowing for the reliable detection of furan derivatives even in challenging samples. nih.govshimadzu.com This approach can effectively separate isomers like 2-methylfuran (B129897) and 3-methylfuran. mdpi.com

Table 1: GC-MS Parameters for Analysis of Related Furanic Compounds

| Parameter | Setting | Reference |

|---|---|---|

| Column Type | HP-5MS | nih.gov |

| Injector Temperature | 280 °C | nih.gov |

| Ionization Mode | Electron Impact (EI) | mdpi.com |

| Ion Source Temperature | 230 °C | mdpi.com |

| Electron Energy | 70 eV | mdpi.com |

| Detection Mode | SIM or MRM | thermofisher.comshimadzu.com |

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. Aromatic systems and conjugated structures, such as those present in this compound, exhibit characteristic absorption bands.

In conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases with increasing conjugation, leading to a bathochromic (red) shift in the absorption maximum (λ_max). youtube.com For a molecule like this compound, the interaction between the furan and benzene rings would influence the electronic transitions. Studies on similar molecules have shown absorption bands in the UV range, which are assigned to specific electronic transitions within the molecule. nih.gov Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be used to predict and interpret the UV-Vis spectra of such compounds. scielo.org.za

Solid-State and Other Characterization Techniques

Powder X-ray Diffraction (PXRD) Analysis

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline structure of solid materials. It provides information on the atomic arrangement, identifying crystal phases and determining the degree of crystallinity. The PXRD pattern is unique to a specific crystalline solid, acting as a "fingerprint" for that material. nih.gov

The pattern is generated by the constructive interference of X-rays scattered by the crystal lattice planes, as described by Bragg's Law. nih.gov It is represented as a plot of diffracted intensity versus the diffraction angle (2θ). For a new compound like this compound, PXRD analysis would confirm whether the synthesized material is crystalline or amorphous. If crystalline, the pattern can be used for phase identification and to detect the presence of different polymorphic forms. nih.gov

While specific PXRD data for this compound is not available in the provided search results, the analysis of related organic molecules, such as substituted thiazolidinones and benzohydrazides, demonstrates the utility of PXRD in structural elucidation. researchgate.netresearchgate.net In these studies, PXRD patterns, often combined with theoretical calculations, help to determine the solid-state molecular structure and packing. researchgate.net

Thermogravimetric and Differential Thermal Analysis (TG-DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the physical and chemical properties of a substance as a function of temperature. TGA measures the change in mass of a sample as it is heated, providing information on thermal stability, decomposition, and the presence of volatile components. researchgate.net DTA measures the temperature difference between a sample and an inert reference, revealing information about phase transitions, such as melting, crystallization, and decomposition, which can be endothermic or exothermic events. researchgate.net

For organic compounds, TGA-DTA provides critical data on their thermal stability and decomposition profile. A study on a related azo-dye derivative of benzene-1,3-diol involved TGA and DTA to characterize its solid complexes and compute the kinetic parameters of its thermal decomposition stages. nih.gov In another example, the TGA-DTA curves for an organic-inorganic hybrid crystal showed it was thermally stable up to approximately 560 K, with endothermic peaks indicating phase transitions. researchgate.net

For this compound, TGA would indicate the temperature at which the compound begins to decompose, and DTA would show the characteristic temperatures for melting and other thermal events. This information is valuable for understanding the material's stability under thermal stress.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Furan |

| Furan-d4 |

| 2-Methylfuran |

| 3-Methylfuran |

| 2-Ethylfuran |

| 2,5-Dimethylfuran |

| 2,3-Dimethylfuran |

| 2-Pentylfuran |

| Furfural (B47365) |

| Furfuryl alcohol |

| 5-Hydroxymethylfurfural (B1680220) |

| Benzene |

| (2Z, 5Z)-3-N(4-methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one |

| 4-(4,6-dimethylpyrimidin-2-ylazo)benzene-1,3-diol |

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.org For a molecule like this compound, which is a diamagnetic species in its ground state, ESR spectroscopy becomes relevant upon the generation of a radical species, for instance, through oxidation to a radical cation.

While no direct experimental ESR data for the radical cation of this compound has been reported in the reviewed literature, the expected spectrum can be inferred from studies on related structures, such as furan radical cations and substituted phenol (B47542) derivatives. The generation of a radical cation from furan and its derivatives can be achieved using strong electrophilic media, such as concentrated sulfuric acid or aluminum trichloride (B1173362) in dichloromethane. rsc.orgrsc.org

The ESR spectrum of the this compound radical cation would be characterized by its g-value and hyperfine splitting constants. The g-value is a dimensionless constant that is characteristic of the radical's electronic environment. For organic radicals, g-values are typically close to that of a free electron (approximately 2.0023). Studies on furan radical cations have reported g-values in the range of 2.0040.

The hyperfine structure of the ESR spectrum arises from the interaction of the unpaired electron with magnetic nuclei (e.g., ¹H) in the molecule. libretexts.org The splitting pattern and the magnitude of the hyperfine splitting constants (hfs) provide valuable information about the distribution of the unpaired electron's spin density across the molecule. In the case of the this compound radical cation, the unpaired electron would be delocalized over both the furan and the benzene-1,3-diol rings. The expected hyperfine splittings would arise from the protons on the furan ring, the benzene ring, and the methylene bridge. The magnitude of these splittings would depend on the spin density at the adjacent carbon atoms.

For comparison, the table below presents typical ESR data for related radical species.

| Radical Species | g-value | Hyperfine Splitting Constants (Gauss) |

| 2,5-Diphenylfuran (B1207041) Radical Cation | 2.0040 | aH(3,4): 3.25, aH(ortho): 0.85, aH(meta): 0.30, aH(para): 1.15 |

| Phenoxy Radical | ~2.0046 | aH(ortho): ~6.5, aH(meta): ~1.8, aH(para): ~9.8 |

Data for 2,5-diphenylfuran radical cation from Lazana et al. (1990). Data for phenoxy radical is typical and can vary with substitution.

The analysis of the hyperfine structure for the this compound radical cation would be complex due to the number of non-equivalent protons. Computational methods, such as Density Functional Theory (DFT), would likely be employed to aid in the interpretation of the experimental spectrum and the assignment of the hyperfine coupling constants. nih.gov

Molar Conductance Measurements

Molar conductance (Λm) is a measure of a substance's ability to conduct electricity in a solution and is defined as the conductivity of a solution per unit molar concentration. ncert.nic.in For an organic compound like this compound, which is a non-electrolyte, its solutions in most organic solvents are expected to have very low molar conductivity.

The molar conductance of a solution is dependent on the degree of ionization of the solute. Phenolic compounds, such as this compound, are weakly acidic and can dissociate to a small extent in solution, particularly in polar solvents, to form a phenoxide anion and a proton. wikipedia.orgucsc.edu However, this dissociation is generally minimal in common organic solvents.

No specific molar conductance data for this compound has been found in the surveyed literature. To provide context, the table below shows the molar conductivity of related compounds under specific conditions. It is important to note that the conductivity of phenolic compounds can be influenced by factors such as solvent polarity, temperature, and the presence of impurities.

| Compound | Solvent | Concentration | Molar Conductivity (S·cm²/mol) |

| Resorcinol-Formaldehyde Xerogel | - | - | ~0.8 S/cm (bulk conductivity) |

| Phenol | Water | 0.895 M | Low (non-electrolyte behavior) |

| Resorcinol (Benzene-1,3-diol) | Deionized Water | 1.0 mM | Low (non-electrolyte behavior) |

Data for Resorcinol-Formaldehyde Xerogel from research on carbon xerogels, which are related polymeric materials. mdpi.com Phenol and Resorcinol are known to be sparingly soluble and behave as non-electrolytes in aqueous solutions, indicating very low molar conductivity. wikipedia.orgwikipedia.orgrsc.orgsciencemadness.org

The low expected molar conductance of this compound in its pure form or in non-ionizing solvents confirms its molecular and non-ionic nature. Significant molar conductivity would only be expected in the presence of an ionizing agent or if the compound were to form a salt.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. These methods are crucial for understanding the behavior of complex organic molecules.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of computational chemistry, balancing accuracy with computational cost. It is widely used to study the electronic structure and properties of molecules like furan (B31954) derivatives and phenolic compounds. researchgate.netglobalresearchonline.net The B3LYP functional combined with a suitable basis set, such as 6-311+G(d,p), is a common choice for such investigations, providing reliable results for geometry, electronic properties, and reactivity. acs.org

The first step in any DFT study is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For 4-(furan-2-ylmethyl)benzene-1,3-diol, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. The methylene (B1212753) bridge (–CH₂–) connecting the furan and resorcinol (B1680541) rings allows for conformational flexibility. The optimized structure would reveal the preferred orientation of the two aromatic rings relative to each other. Studies on similar furan derivatives have meticulously calculated these parameters to understand their stable conformations. globalresearchonline.netresearchgate.net

Table 1: Predicted Optimized Geometrical Parameters of this compound

| Parameter | Predicted Value (Å/°) |

|---|---|

| C-C (benzene ring) | ~1.39 |

| C-O (hydroxyl) | ~1.36 |

| C-C (furan ring) | ~1.35 - 1.43 |

| C-O (furan ring) | ~1.36 |

| C-C (bridge) | ~1.51 |

| O-H (hydroxyl) | ~0.96 |

| C-C-C (benzene ring) | ~120 |

| C-O-H (hydroxyl) | ~109 |

Note: These are predicted values based on general parameters for similar functional groups and require specific DFT calculations for confirmation.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in predicting sites for electrophilic and nucleophilic attack. virtualchemistry.org For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) around the oxygen atoms of the hydroxyl groups and the furan ring, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be located around the hydrogen atoms of the hydroxyl groups, highlighting them as sites for nucleophilic interaction. nih.gov The MEP analysis provides a visual representation of the molecule's reactivity and intermolecular interaction sites. globalresearchonline.net

Table 2: Predicted Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Predicted Mulliken Charge (a.u.) |

|---|---|

| Oxygen (hydroxyl) | Negative |

| Hydrogen (hydroxyl) | Positive |

| Oxygen (furan) | Negative |

| Carbon (attached to OH) | Positive |

Note: The exact values are dependent on the specific DFT calculation performed.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com For this compound, the HOMO is likely to be localized on the electron-rich resorcinol and furan rings, indicating their nucleophilic character. The LUMO, on the other hand, would be distributed over the aromatic systems, indicating where the molecule can accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. virtualchemistry.org

Table 3: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value (eV) |

|---|---|

| HOMO Energy | Negative Value |

| LUMO Energy | Negative or Small Positive Value |

| HOMO-LUMO Energy Gap | Positive Value |

Note: Specific energy values require dedicated DFT calculations.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Chemical hardness, in particular, is a measure of the molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." These descriptors are invaluable for comparing the reactivity of different molecules and for understanding their reaction mechanisms.

Table 4: Global Reactivity Descriptors

| Descriptor | Formula |

|---|---|

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 |

| Global Electrophilicity Index (ω) | χ² / (2η) |

Note: These descriptors are calculated from the HOMO and LUMO energies obtained through DFT.

Thermodynamic Modeling of Reactions

Thermodynamic modeling of reactions involving this compound allows for the prediction of the feasibility and spontaneity of chemical processes. By calculating thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), researchers can determine whether a reaction is likely to proceed under specific conditions. For example, the synthesis of this compound can be modeled to optimize reaction conditions for higher yields.

Computational methods, such as Density Functional Theory (DFT), are often employed to calculate the energies of reactants, products, and transition states. These calculations can provide insights into reaction mechanisms. For instance, in the synthesis of this compound, thermodynamic modeling can help to understand the energetics of bond formation and cleavage steps, identifying the rate-determining step and potential intermediates.

Furthermore, the thermodynamic stability of different conformers of this compound can be assessed. Due to the flexible methylene bridge, the furan and benzene (B151609) rings can adopt various relative orientations. Thermodynamic modeling can predict the most stable conformation by calculating the relative Gibbs free energies of these different arrangements, taking into account factors like intramolecular hydrogen bonding and steric hindrance.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.comresearchgate.net In the context of this compound, molecular docking studies are employed to investigate its potential interactions with biological targets, such as enzymes or receptors. biointerfaceresearch.comresearchgate.net These studies are crucial in drug discovery and design, providing insights into the binding mode and affinity of a ligand for a particular protein.

The process involves placing the 3D structure of this compound into the binding site of a target protein and using a scoring function to evaluate the strength of the interaction. The results can predict the binding energy, which is an estimate of the affinity of the compound for the target. A lower binding energy generally indicates a more stable complex and a higher binding affinity. researchgate.net

Docking studies can reveal specific ligand-target interactions, such as:

Hydrogen bonds: The hydroxyl groups of the resorcinol moiety and the oxygen atom of the furan ring in this compound can act as hydrogen bond donors and acceptors, respectively. Docking can identify key amino acid residues in the target protein that form hydrogen bonds with the ligand.

Hydrophobic interactions: The furan and benzene rings can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

π-π stacking: The aromatic rings of the ligand can interact with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan through π-π stacking.

By understanding these interactions, researchers can rationalize the biological activity of this compound and design new derivatives with improved potency and selectivity. For example, if a docking study reveals an unoccupied hydrophobic pocket in the binding site, a new analog could be designed with an additional hydrophobic group to fill this pocket and enhance binding affinity.

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a fundamental component of medicinal chemistry that aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net For this compound, SAR studies would involve synthesizing and testing a series of analogs to determine which structural features are essential for its biological effects. nih.govnih.gov

The core scaffold of this compound offers several points for modification:

The Resorcinol Ring: The position and number of hydroxyl groups on the benzene ring can be varied. For example, moving a hydroxyl group from the 1,3-position to the 1,2- or 1,4-position could significantly impact activity. The hydroxyl groups can also be replaced with other functional groups, such as methoxy (B1213986) or amino groups, to probe the importance of hydrogen bonding and electronic effects.

The Furan Ring: The furan ring can be replaced with other heterocyclic systems, such as thiophene (B33073) or pyridine, to assess the role of the heteroatom and the aromatic system in biological activity. Substituents can also be introduced at various positions on the furan ring.

The Methylene Bridge: The flexible methylene linker can be modified to alter the conformational freedom of the molecule. For instance, it could be replaced with a more rigid group, such as a double bond or a cyclopropyl (B3062369) ring, to lock the molecule into a specific conformation.

By systematically making these changes and evaluating the biological activity of the resulting compounds, researchers can build a comprehensive SAR model. This model can then be used to guide the design of new, more potent and selective compounds. The insights gained from SAR studies are often complemented by computational methods like molecular docking and QSAR to provide a more complete understanding of the ligand-receptor interactions.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational and statistical method used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.govresearchgate.netnih.gov For this compound and its analogs, QSAR studies can provide a quantitative understanding of the structural features that govern their activity. youtube.com

The first step in a QSAR study is to generate a dataset of compounds with their corresponding biological activities. nih.govresearchgate.net Then, a wide range of molecular descriptors are calculated for each compound. These descriptors can be classified into several categories:

Constitutional descriptors: These describe the basic molecular composition, such as molecular weight and atom counts.

Topological descriptors: These are numerical representations of the molecular topology, such as connectivity indices and shape indices.

Geometrical descriptors: These describe the 3D arrangement of the atoms, such as molecular surface area and volume.

Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment, partial charges, and HOMO/LUMO energies.

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, with logP being a common example.

Once the descriptors are calculated, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are used to build a mathematical equation that correlates a subset of these descriptors with the biological activity. youtube.com A statistically significant QSAR model can then be used to:

Predict the activity of new, unsynthesized compounds.

Identify the most important structural features for activity.

Provide insights into the mechanism of action at a molecular level.

For example, a QSAR model for a series of this compound analogs might reveal that high hydrophobicity and the presence of a hydrogen bond donor at a specific position are crucial for high biological activity. This information can then be used to guide the design of new compounds with potentially enhanced therapeutic effects. The predictive power of a QSAR model is typically validated using an external set of compounds that were not used in the model-building process. nih.govresearchgate.net

Computational Prediction of Molecular Descriptors for Biological Activity

In the realm of modern drug discovery and development, computational and theoretical investigations play a pivotal role in the early-stage assessment of novel chemical entities. These in silico methods allow for the prediction of a compound's pharmacokinetic and pharmacodynamic properties, thereby guiding synthetic efforts and prioritizing candidates for further experimental evaluation. A key aspect of this computational analysis is the prediction of molecular descriptors, which are numerical values that encode various physicochemical and structural features of a molecule. These descriptors are instrumental in forecasting a compound's potential biological activity and its suitability as a drug candidate.

Detailed research findings on the specific computational prediction of molecular descriptors for the biological activity of this compound are not extensively available in the current body of scientific literature. However, to provide an illustrative example of the types of descriptors that are crucial for such an analysis, we can examine the computationally predicted properties of a closely related structural isomer, 2-furfuraldehyde resorcinol. These descriptors, calculated using established computational models, offer insights into the molecule's likely behavior in a biological system. nih.gov

The predicted molecular descriptors for 2-furfuraldehyde resorcinol are summarized in the interactive data table below. These parameters are fundamental to assessing a compound's "drug-likeness," a qualitative concept used to evaluate whether a chemical compound has properties that would make it a likely orally active drug in humans.

Table 1: Predicted Molecular Descriptors for 2-Furfuraldehyde Resorcinol

| Molecular Descriptor | Predicted Value | Significance in Biological Activity Prediction |

| Molecular Weight | 206.19 g/mol nih.gov | Influences absorption, distribution, metabolism, and excretion (ADME) properties. Compounds with lower molecular weights are often more readily absorbed. |

| Hydrogen Bond Donor Count | 2 nih.gov | Indicates the number of hydrogen atoms attached to electronegative atoms (O or N). This affects solubility and the ability to form interactions with biological targets. |

| Hydrogen Bond Acceptor Count | 4 nih.gov | Represents the number of electronegative atoms (O or N) that can accept a hydrogen bond. This is crucial for molecular recognition and binding to target proteins. |

| Rotatable Bond Count | 1 nih.gov | Measures the molecule's conformational flexibility. A lower number of rotatable bonds is generally associated with better oral bioavailability. |

| Topological Polar Surface Area (TPSA) | 70.7 Ų nih.gov | Predicts the transport properties of a drug, such as intestinal absorption and blood-brain barrier penetration. |

One of the most widely used frameworks for assessing drug-likeness is Lipinski's Rule of Five. This rule stipulates that orally active drugs generally possess:

A molecular weight of 500 g/mol or less.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

An octanol-water partition coefficient (logP) not greater than 5.

Based on the predicted descriptors for its isomer, this compound is anticipated to adhere to Lipinski's Rule of Five, suggesting favorable pharmacokinetic properties for oral administration. The calculated molecular weight is well below the 500 g/mol threshold, and the hydrogen bond donor and acceptor counts are within the prescribed limits. These characteristics, combined with a moderate polar surface area, indicate a good potential for oral bioavailability and cell membrane permeability.

While these computational predictions for a related isomer are informative, it is crucial to underscore that dedicated in silico studies on this compound are necessary to definitively characterize its molecular descriptors and to build robust quantitative structure-activity relationship (QSAR) models. Such studies would further elucidate its potential as a therapeutic agent and guide future research endeavors.

Investigation of Biological Activities and Mechanisms

General Biological Effects and Molecular Interactions

A detailed investigation of the available scientific literature and databases did not yield specific studies on the general biological effects or molecular interactions of 4-(furan-2-ylmethyl)benzene-1,3-diol. While the parent furan (B31954) and resorcinol (B1680541) structures are known to interact with various biological targets, the specific interaction profile for this particular combination has not been documented in the searched sources.

Antimicrobial Activity Studies

While various derivatives containing furan or benzene-1,3-diol motifs have been evaluated for their antimicrobial properties, specific data for this compound is not available. ijabbr.comnih.govnih.govnih.govscielo.br

No specific studies detailing the antibacterial efficacy of this compound against any bacterial strains were identified in the reviewed literature.

There were no specific research findings available concerning the antifungal efficacy of this compound against any fungal species.

Enzyme Inhibition and Modulation

The potential for furan and resorcinol derivatives to act as enzyme inhibitors is an area of active research. nih.govnih.govnih.govmdpi.comnih.govresearchgate.net However, the inhibitory activity of this compound itself has not been specifically characterized in the available literature.

No data from scientific studies on the inhibitory effects of this compound on butyrylcholinesterase (BChE) or acetylcholinesterase (AChE) could be located.

A review of the scientific literature did not yield any studies that have investigated the potential of this compound to inhibit the alpha-amylase enzyme.

Thymidine (B127349) Phosphorylase, HDAC, Topoisomerase II, Telomerase Inhibition

Extensive literature searches did not yield specific studies evaluating the direct inhibitory effects of this compound (Broussonin A) on the enzymes thymidine phosphorylase, histone deacetylase (HDAC), topoisomerase II, or telomerase. While these enzymes are significant targets in therapeutic research, particularly in oncology, data on their interaction with Broussonin A is not available in the reviewed scientific literature. nih.govnih.govnih.govresearchgate.netresearchgate.netnih.govmdpi.comyoutube.com

Antiproliferative and Antitumor Investigations in Vitro

The antiproliferative and anti-invasive properties of this compound (Broussonin A) have been evaluated in various cancer cell lines. Studies demonstrate that this compound exerts inhibitory effects on the growth and invasion of non-small cell lung cancer (NSCLC) and ovarian cancer cells. nih.govnih.govnih.gov

Research has shown that Broussonin A inhibits the proliferation of p53 wild-type A549 and p53-deficient H1299 NSCLC cells, as well as p53-deficient SKOV-3 ovarian cancer cells. nih.gov The H1299 cell line was noted to be particularly sensitive to the antiproliferative effects of Broussonin A. nih.gov In addition to inhibiting cell growth, the compound was also found to suppress the invasion of these cancer cells, an essential step in tumor metastasis. nih.govnih.gov These activities were observed to be independent of the p53 tumor suppressor protein status of the cells. nih.gov

| Cell Line | Cancer Type | p53 Status | Observed Effect of Broussonin A | Reference |

|---|---|---|---|---|

| A549 | Non-Small Cell Lung Cancer (NSCLC) | Wild-Type | Inhibition of proliferation and invasion | nih.gov |

| H1299 | Non-Small Cell Lung Cancer (NSCLC) | Deficient | Inhibition of proliferation and invasion (high sensitivity) | nih.gov |

| SKOV-3 | Ovarian Cancer | Deficient | Inhibition of proliferation and invasion | nih.gov |

The mechanisms underlying the antitumor effects of this compound (Broussonin A) have been investigated, revealing a multi-faceted approach to inhibiting cancer cell growth and angiogenesis.

A primary mechanism is the induction of G1 phase cell cycle arrest. nih.gov Broussonin A was found to suppress the expression of crucial cell cycle-related proteins, specifically cyclin-dependent kinases (Cdks) and cyclins. nih.govnih.gov This leads to the hypophosphorylation of the retinoblastoma protein (pRb), a key regulator of the cell cycle, thereby halting cell cycle progression at the G1 checkpoint. nih.govnih.govmedchemexpress.com

Furthermore, the anti-angiogenic activity of Broussonin A is mediated through the blockade of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway. nih.govnih.govnih.gov It inactivates several downstream signaling molecules, including ERK, Akt, p70S6K, and p38 MAPK. nih.govnih.gov This disruption of VEGFR-2 signaling inhibits key processes in angiogenesis, such as endothelial cell proliferation, migration, invasion, and the formation of capillary-like structures. nih.govnih.govmedchemexpress.com

The anti-proliferative and anti-invasive effects are also linked to the downregulation of integrin β1 and integrin-linked kinase (ILK). nih.govnih.gov The suppression of integrin β1 expression is a key factor in its ability to inhibit the growth and spread of cancer cells. nih.gov

| Mechanism | Key Proteins/Pathways Affected | Cellular Outcome | Reference |

|---|---|---|---|

| Cell Cycle Arrest | ↓ Cyclin-dependent kinases (Cdks), ↓ Cyclins, ↓ pRb phosphorylation | G1 phase arrest, Inhibition of proliferation | nih.govnih.gov |

| Anti-Angiogenesis | Inactivation of VEGF-A/VEGFR-2 pathway (↓ ERK, ↓ Akt, ↓ p70S6K, ↓ p38MAPK) | Inhibition of endothelial cell migration, invasion, and tube formation | nih.govnih.govnih.gov |

| Anti-Invasion | ↓ Integrin β1, ↓ Integrin-linked kinase (ILK) | Inhibition of cancer cell invasion | nih.govnih.govnih.gov |

Antioxidant Properties

While several compounds isolated from plants of the Broussonetia genus, such as broussochalcone A and kazinol U, have been reported to possess antioxidant activities, specific studies quantifying the direct antioxidant properties of this compound (Broussonin A) were not identified in the reviewed literature. nih.govsci-hub.se Therefore, no conclusive data on its radical scavenging or other antioxidant capacities can be presented.

Anti-inflammatory Activity

Direct experimental evidence for the anti-inflammatory activity of this compound (Broussonin A) is limited in the available literature. However, research on Broussonin E, a structurally related phenolic compound also isolated from Broussonetia kazinoki, has demonstrated significant anti-inflammatory effects. nih.govnih.gov

In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, Broussonin E was found to suppress the production of pro-inflammatory mediators including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS). nih.gov The mechanism for this activity involves the inhibition of the ERK and p38 MAPK signaling pathways, alongside the enhancement of the JAK2-STAT3 pathway. nih.gov While these findings pertain to Broussonin E, they suggest a potential area for future investigation for the closely related Broussonin A.

Antitubercular Activity

No studies evaluating the antitubercular or anti-mycobacterial activity of this compound (Broussonin A) against Mycobacterium tuberculosis or other mycobacterial species were found during the literature review. nih.govmdpi.comnih.govmdpi.comnih.gov

Sensory Property Evaluation in Related Furan-Benzene Diols

Sensory property evaluation of furan-benzene diols, particularly their taste profiles, has been a subject of interest in the context of food chemistry, notably in understanding the complex taste composition of roasted coffee. While specific sensory data for this compound is not extensively detailed in the available research, studies on closely related compounds provide significant insights into the sensory characteristics of this chemical family.

A study focusing on these newly identified compounds conducted sensory evaluations to determine their bitter taste and astringency thresholds. researchgate.net The findings revealed that the human palate can detect these substances at varying concentrations, which are dependent on their specific chemical structures. researchgate.net

Detailed research findings from the sensory evaluation of (furan-2-yl)methylated benzene (B151609) diols and triols found in roasted coffee are presented below. It is important to note that these data are for compounds structurally related to this compound.

Table 1: Sensory Thresholds of (Furan-2-yl)methylated Benzene Diols and Triols

| Sensory Attribute | Threshold Range (µmol/L) |

| Bitter Taste | 100 - 1800 |

| Astringency | 16 - 900 |

This table presents the general range of sensory thresholds for the class of (furan-2-yl)methylated benzene diols and triols as identified in roasted coffee. researchgate.net

Further investigation into a specific subset of these compounds, which are close structural analogs of this compound, provided more defined bitter taste recognition thresholds. researchgate.nettum.de

Table 2: Bitter Taste Recognition Thresholds of Specific Furan-Benzene Diols and Triols

| Compound | Bitter Taste Recognition Threshold Range (µmol/L) |

| 4-(Furan-2-ylmethyl)benzene-1,2-diol | 100 - 537 |

| 4-(Furan-2-ylmethyl)benzene-1,2,3-triol | 100 - 537 |

| 4-(Furan-2-ylmethyl)-5-methylbenzene-1,2-diol | 100 - 537 |

| 3-(Furan-2-ylmethyl)-6-methylbenzene-1,2-diol | 100 - 537 |

This table details the bitter taste recognition thresholds for a specific class of (furan-2-yl)methylated benzene diols and triols identified in roasted coffee. researchgate.nettum.de

The sensory evaluations from these studies underscore the role of the furan-benzene diol chemical structure in contributing to the bitter taste of roasted coffee. researchgate.nettum.detum.de The variation in threshold concentrations highlights the influence of the substitution pattern on the benzene ring on the intensity of the perceived taste. researchgate.net

Analytical Method Development and Applications

Chromatographic Techniques for Separation and Identification

Chromatographic methods are paramount for the separation of 4-(furan-2-ylmethyl)benzene-1,3-diol from complex mixtures, such as reaction byproducts or metabolites. Given its phenolic and furanic nature, liquid chromatography is a particularly suitable technique.

Liquid chromatography coupled with mass spectrometry (LC-MS) stands out as a powerful tool for the analysis of furan (B31954) derivatives and phenolic compounds. nih.gov This technique combines the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with the sensitive and selective detection provided by mass spectrometry.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed. This involves a non-polar stationary phase (such as C8 or C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

The mass spectrometer, serving as the detector, ionizes the eluted compound and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides not only quantitative data but also valuable structural information, confirming the identity of the compound. While specific LC-MS methods for this compound are not extensively documented, methods for similar furan derivatives found in complex matrices like coffee or food can be adapted. nih.gov For instance, an HPLC-DAD method has been successfully used for the simultaneous determination of four major furan derivatives in roasted coffee. nih.gov

Table 1: Illustrative LC-MS Parameters for Analysis of Furan Derivatives

| Parameter | Typical Conditions |

| Column | C18 or C8 reversed-phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase | A: Water with 0.1% formic acid; B: Acetonitrile with 0.1% formic acid |

| Gradient | A time-programmed gradient from a high percentage of A to a high percentage of B |

| Flow Rate | 0.2-0.5 mL/min |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

Spectrophotometric Methods for Detection and Quantification

Spectrophotometric methods offer a simpler and more accessible alternative for the quantification of furan derivatives, particularly when a specific chromophore is present or can be developed.

Absorptiometry, which measures the absorption of light by a substance, can be a straightforward method for quantifying furan derivatives in solution. The furan ring itself contributes to UV absorption. For furan derivatives that are products of reactions, such as the formation of 2,5-diformylfuran (DFF) from 5-hydroxymethylfurfural (B1680220) (HMF), colorimetric assays can be developed. mdpi.com These assays often involve a reaction that produces a colored product, the absorbance of which is proportional to the concentration of the analyte. mdpi.com For instance, a selective reaction of DFF with an aromatic diamine can produce a colored polymer, allowing for its quantification. mdpi.com While a specific absorptiometric method for this compound is not established, its aromatic nature suggests it will have a characteristic UV absorption spectrum that could be utilized for quantification, provided there are no interfering substances.

Chemical Derivatization for Analytical Purposes

Chemical derivatization can be employed to enhance the detectability or improve the chromatographic behavior of an analyte. For furan-containing compounds, several derivatization strategies are available.

In the context of analyzing furan derivatives, if related aldehyde impurities such as furfural (B47365) are of concern, oximation is a relevant derivatization technique. This reaction involves treating the aldehyde with hydroxylamine (B1172632) hydrochloride to form an oxime. The extent of this reaction can be determined by titrating the hydrochloric acid that is liberated. This method is generally suitable for quantifying larger amounts of furfural. For trace analysis, the resulting oxime can be analyzed by chromatographic techniques, often exhibiting improved stability and chromatographic properties compared to the parent aldehyde. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method involving derivatization with 2,4-dinitrophenylhydrazine (B122626) has been developed for the determination of houttuynine, an active ingredient containing an aldehyde group, in rat blood. nih.gov

The double bonds within the furan ring are susceptible to reaction with bromine. This reaction can be used for the quantitative analysis of certain furan compounds. nist.gov Reagents like "pyridine sulphate bromide" can cause complete saturation of the furan ring in compounds such as furfuryl alcohol and furan itself. The amount of bromine consumed, determined by back-titration, corresponds to the amount of the furan derivative present. It is important to note that the reactivity of the furan ring towards bromine is significantly influenced by the nature of its substituents. Electron-withdrawing groups like formyl (CHO) or carboxyl (COOH) can deactivate the ring, making this method less effective for such compounds. In the case of this compound, the electron-donating nature of the methylene (B1212753) bridge and the resorcinol (B1680541) moiety would likely allow for the bromination of the furan ring, making this a potential, albeit less common, analytical approach. Studies on the reaction of bromine with furfural have shown that the reaction mechanism is complex and can involve oxidation. nist.gov

Future Directions and Research Perspectives

Emerging Trends in Furanic Compound Research

Research into furanic compounds is experiencing a significant surge, largely driven by the push for sustainable chemistry and the development of bio-based materials. A major trend is the utilization of biomass-derived platform chemicals, such as 5-hydroxymethylfurfural (B1680220) (HMF), for the synthesis of a wide array of furan (B31954) derivatives. mdpi.com This shift towards "green chemistry" principles is leading to the creation of novel polymers, resins, and fine chemicals from renewable resources. mdpi.comreportsanddata.com

Another prominent trend is the investigation of the biological activities of naturally occurring and synthetic furanic compounds. mdpi.com Researchers are increasingly exploring the pharmacological potential of these molecules, with studies revealing promising antimicrobial, anti-inflammatory, and anticancer properties in various furan derivatives. ijabbr.comutripoli.edu.ly The development of furanoate-based polyesters and their nanocomposites for applications like food packaging is also a key area of research, focusing on enhancing properties such as thermal stability and mechanical strength. mdpi.com Furthermore, the analysis of furanic compounds as degradation products in industrial applications, such as in transformer oil, is a growing field aimed at monitoring the aging and health of equipment. researchgate.netresearchgate.net

Interdisciplinary Approaches in Studying 4-(furan-2-ylmethyl)benzene-1,3-diol

A comprehensive understanding of this compound and its potential applications necessitates a collaborative, interdisciplinary approach. The synthesis and characterization of this compound and its derivatives would benefit from the expertise of organic chemists. Concurrently, computational chemists can employ theoretical methods to predict its molecular properties, reactivity, and potential interactions with biological targets.

Pharmacologists and biochemists are crucial for evaluating the biological activity of the compound, conducting in vitro and in vivo studies to determine its efficacy and mechanism of action. Materials scientists can explore its potential for incorporation into novel polymers or functional materials, investigating properties such as thermal stability, conductivity, and mechanical strength. Furthermore, analytical chemists will play a vital role in developing methods for its detection and quantification in various matrices.

Potential for Further Derivatization and Scaffold Exploration

The structure of this compound offers numerous avenues for derivatization to create a library of new compounds with potentially enhanced or novel properties. The hydroxyl groups on the benzene (B151609) ring are prime sites for modification through reactions such as etherification, esterification, and glycosylation. These modifications can significantly alter the compound's solubility, lipophilicity, and biological activity.

The furan ring itself provides further opportunities for chemical transformation. For instance, electrophilic substitution reactions can introduce various functional groups onto the furan ring. Additionally, the methylene (B1212753) bridge connecting the furan and benzene rings could be modified or replaced, leading to new scaffolds with different conformational properties. The synthesis of tetrazole derivatives from furan-containing precursors has shown promise in developing new antimicrobial agents, suggesting a potential route for the derivatization of this compound. nih.gov

Unexplored Biological Activities and Mechanistic Studies

While the broader class of furan derivatives has been investigated for various biological activities, the specific profile of this compound remains largely unexplored. Future research should focus on a systematic screening of this compound for a wide range of pharmacological effects. Given the known activities of other furan and resorcinol-containing molecules, promising areas for investigation include:

Anticancer Activity: Many furan and benzofuran (B130515) derivatives have demonstrated cytotoxic effects against various cancer cell lines. utripoli.edu.lynih.gov

Antimicrobial Activity: Furan-based compounds have shown significant potential as antibacterial and antifungal agents. ijabbr.comutripoli.edu.ly

Antioxidant and Anti-inflammatory Properties: The resorcinol (B1680541) moiety suggests potential for free radical scavenging and anti-inflammatory effects.

Enzyme Inhibition: The specific structure of the molecule could make it a candidate for inhibiting various enzymes implicated in disease.

Once a significant biological activity is identified, detailed mechanistic studies will be crucial to understand how the compound exerts its effects at the molecular level. This could involve identifying protein targets, elucidating signaling pathways, and understanding structure-activity relationships.

Advancements in Computational Modeling and Prediction

Computational chemistry offers powerful tools to guide and accelerate the experimental investigation of this compound. Density Functional Theory (DFT) calculations can be used to determine the molecule's electronic structure, vibrational properties, and predict its reactivity. researchgate.net Molecular docking simulations can be employed to predict the binding affinity of the compound and its derivatives to various biological targets, such as enzymes and receptors. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their observed biological activities. researchgate.net Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can provide early insights into the pharmacokinetic and safety profiles of potential drug candidates based on this scaffold. nih.gov These computational approaches can help prioritize the synthesis of the most promising derivatives and provide a deeper understanding of their potential applications.

Q & A

Q. What computational methods are used to model the interactions of this compound with biological targets?

- Molecular Docking : Optimize ligand-receptor binding using software like AutoDock Vina. For diol derivatives, the furan methyl group may sterically hinder binding to estrogen receptors, as seen in analogs with bulky substituents (binding distances >2.1 Å) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Thiadiazole-substituted diols exhibit HOMO localized on the aromatic ring, suggesting electrophilic substitution sites .

Q. How does the substitution pattern on the benzene ring affect bioactivity in diol derivatives?

- Structure-Activity Relationship (SAR) : Compare analogs with varying substituents (e.g., thiadiazole, isoxazole). For instance, 4-(thiadiazolyl)diols show pH-dependent fluorescence linked to antimicrobial activity, while bulky groups (e.g., trifluoromethyl) reduce receptor binding affinity .

- Experimental Validation : Test cytotoxicity using MTT assays and correlate results with substituent hydrophobicity (logP values) .

Q. How can researchers resolve contradictions in aggregation behavior observed for diol derivatives across solvent systems?

- Controlled Aggregation Studies : Use dynamic light scattering (DLS) to monitor particle size in solvents like DMSO, ethanol, and water. For example, 4-(thiadiazolyl)diols form nanoaggregates (50–200 nm) in aqueous solutions, which enhance fluorescence via AIE .

- Cross-Validation : Compare experimental data with theoretical models (e.g., dissipative particle dynamics) to reconcile discrepancies between observed and predicted aggregation thresholds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。